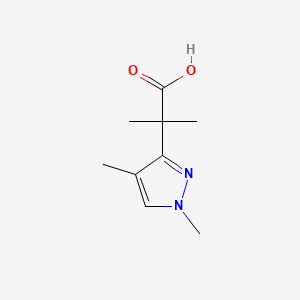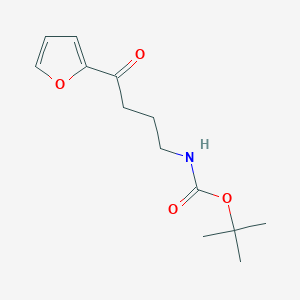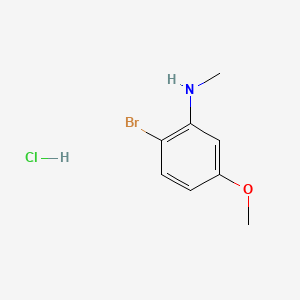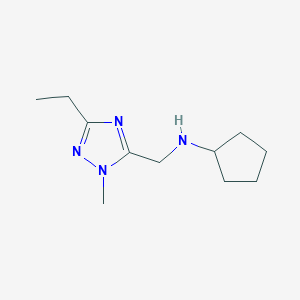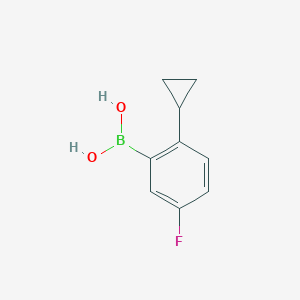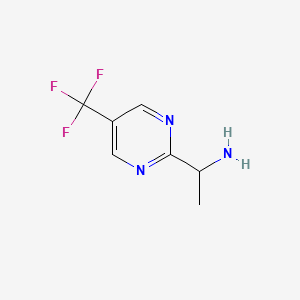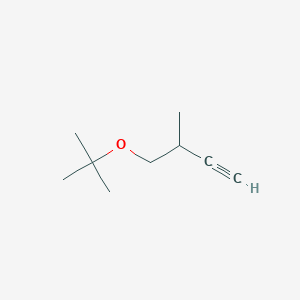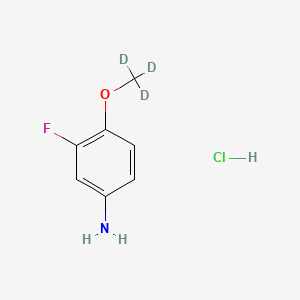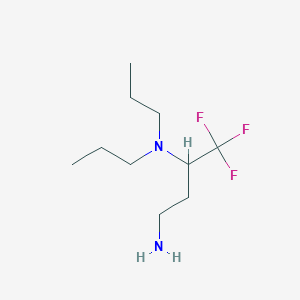
4,4,4-Trifluoro-n3,n3-dipropylbutane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-Trifluoro-n3,n3-dipropylbutane-1,3-diamine is an organic compound with the molecular formula C10H21F3N2. This compound is characterized by the presence of trifluoromethyl groups and diamine functionality, making it a valuable intermediate in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-n3,n3-dipropylbutane-1,3-diamine typically involves the reaction of 4,4,4-trifluorobutanal with n-propylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is then subjected to purification processes, including distillation and recrystallization, to obtain the desired product with high purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and high yield. The process includes the use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-n3,n3-dipropylbutane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms.
Substitution: The trifluoromethyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and alkylating agents are employed.
Major Products Formed
Oxidation: Formation of amides or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
4,4,4-Trifluoro-n3,n3-dipropylbutane-1,3-diamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-n3,n3-dipropylbutane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The diamine functionality allows for the formation of stable complexes with metal ions, further influencing its activity .
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione
- 1,3-Butanediamine, 4,4,4-trifluoro-N3,N3-dipropyl-
Uniqueness
4,4,4-Trifluoro-n3,n3-dipropylbutane-1,3-diamine is unique due to its combination of trifluoromethyl groups and diamine functionality, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C10H21F3N2 |
|---|---|
Molecular Weight |
226.28 g/mol |
IUPAC Name |
4,4,4-trifluoro-3-N,3-N-dipropylbutane-1,3-diamine |
InChI |
InChI=1S/C10H21F3N2/c1-3-7-15(8-4-2)9(5-6-14)10(11,12)13/h9H,3-8,14H2,1-2H3 |
InChI Key |
JSBLSVKTSMTLLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(CCN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


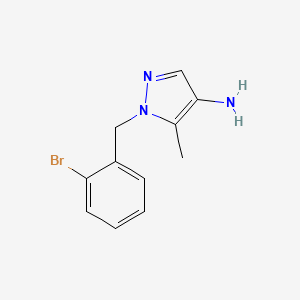
![3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide hydrochloride](/img/structure/B13473575.png)
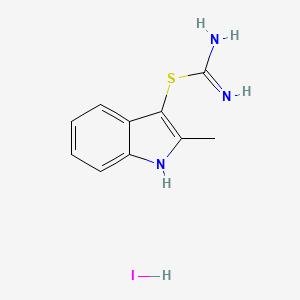

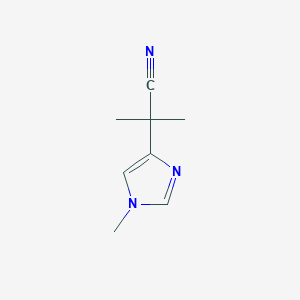
![rac-benzyl N-[(1R,2S)-2-aminocyclobutyl]carbamate](/img/structure/B13473593.png)
